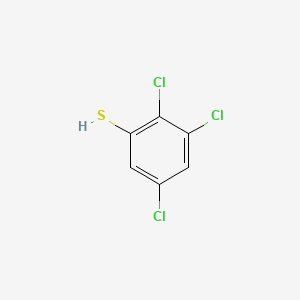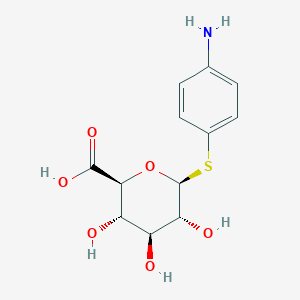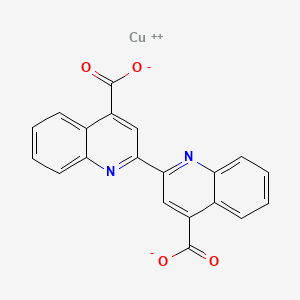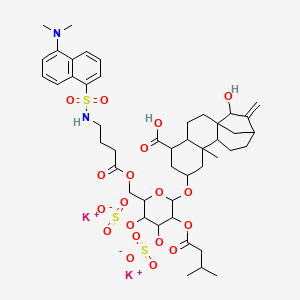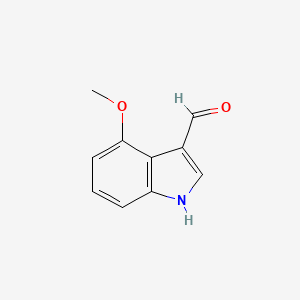
4-methoxy-1H-indole-3-carbaldehyde
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of indole derivatives, including 4-methoxy-1H-indole-3-carbaldehyde, often involves nucleophilic substitution reactions. For instance, 1-methoxy-6-nitroindole-3-carbaldehyde has been used as a versatile building block for the preparation of trisubstituted indole derivatives, showcasing the reactivity of indole carbaldehydes towards various nucleophiles (Yamada et al., 2009). Similarly, the synthesis of 1-(4-methoxybenzyl)-1H-indole-3-carbaldehyde through the reaction of indole-3-carbaldehyde with 4-methoxybenzyl chloride demonstrates another synthetic approach (Sonar, Parkin, & Crooks, 2006).
Molecular Structure Analysis
The molecular structure of indole derivatives has been extensively analyzed through crystallography. The dihedral angle between the indole and phenyl ring systems, as observed in 1-(4-methoxybenzyl)-1H-indole-3-carbaldehyde, provides insight into the spatial arrangement that influences its chemical reactivity and physical properties (Sonar, Parkin, & Crooks, 2006).
Chemical Reactions and Properties
Indole carbaldehydes participate in a variety of chemical reactions. For example, the formation of pyrimido[1,2-a]indole derivatives from 1-methoxy-6-nitroindole-3-carbaldehyde highlights the electrophilic nature of indole carbaldehydes and their utility in constructing complex heterocyclic systems (Yamada et al., 2009). Moreover, the synthesis of imidazo[1,2-a]indoles from 2-chloroindole-3-carbaldehyde illustrates another example of indole carbaldehyde reactivity, demonstrating their potential in generating a wide array of heterocyclic compounds (Suzdalev et al., 2016).
Physical Properties Analysis
The physical properties of indole derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in material science and pharmaceutical chemistry. The crystal packing and van der Waals forces observed in the crystal structure of these compounds influence their physical properties and stability (Sonar, Parkin, & Crooks, 2006).
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Derivatives
4-Methoxy-1H-indole-3-carbaldehyde plays a crucial role in the synthesis of complex organic compounds. For instance, it is used in the nucleophilic substitution reaction to create 2,3,6-trisubstituted indole derivatives. This method is instrumental for preparing pyrimido[1,2-a]indole derivatives, showcasing its versatility in organic synthesis (Yamada et al., 2009).
Application in Heterocyclic Chemistry
The compound serves as a building block in heterocyclic chemistry. Its utility is evident in reactions where it acts regioselectively with various nucleophiles, facilitating the creation of 2-substituted indole-3-carbaldehydes. This capability highlights its importance in the synthesis of electron-rich hetero-aromatics, making it a valuable asset in the field of medicinal chemistry (F. Yamada et al., 2012).
Role in Dakin Oxidation
In Dakin oxidation, this compound is utilized to produce 6-methoxy-4,7-indoloquinones. The presence of methoxy groups activates the indole C7 position, facilitating the synthesis of structurally varied indoloquinones. This process underscores the compound's significance in creating diverse organic molecules with potential pharmacological applications (Alamgir et al., 2008).
Creation of Indolic Metabolites
This compound is also identified in the cell wall extracts of Arabidopsis thaliana roots and leaves. Its presence suggests a role in the plant's defense mechanism, possibly as a phytoalexin, a substance produced by plants in response to pathogen attack. This discovery opens avenues for exploring its role in plant biology and its potential in agricultural applications (Tan et al., 2004).
Antimicrobial and Antitumor Applications
Some derivatives of this compound have been synthesized and evaluated for their antimicrobial and antitumor activities. These studies provide insight into its potential medicinal applications, especially in the development of new pharmaceuticals with specific targets such as cancer and bacterial infections (Carrasco et al., 2020).
Safety and Hazards
4-Methoxy-1H-indole-3-carbaldehyde is harmful by inhalation, in contact with skin, and if swallowed . Personal precautions such as wearing suitable personal protective equipment, approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection are recommended .
Wirkmechanismus
Target of Action
The primary target of 4-Methoxyindole-3-carboxaldehyde is the Toll-like receptor 7 (TLR7) . TLR7 is a pattern recognition receptor that recognizes the ssRNA of viruses and activates proinflammatory pathways, triggering the secretion of interferons (IFNs) .
Mode of Action
4-Methoxyindole-3-carboxaldehyde interacts with its target, TLR7, by moderately inhibiting its signaling pathway . This results in the downregulation of mRNA expression and a decrease in the excessive secretion of IFN-α induced by viruses .
Biochemical Pathways
The compound affects the TLR7 signaling pathway, which is involved in the immune response to viral infections . By inhibiting this pathway, 4-Methoxyindole-3-carboxaldehyde can moderate the inflammatory response induced by viruses . It also inhibits the activation of the NF-κB signaling pathway in a TLR7-MyD88-dependent manner .
Result of Action
The molecular and cellular effects of 4-Methoxyindole-3-carboxaldehyde’s action include the inhibition of IFN-α secretion and the suppression of inflammatory responses . In addition, it has been shown to cause a high level of cell death and an accumulation of living cells in the G(0)/G(1) phase, indicating a concentration-dependent mode of action .
Eigenschaften
IUPAC Name |
4-methoxy-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-9-4-2-3-8-10(9)7(6-12)5-11-8/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVCEQRAPMIJBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50238250 | |
| Record name | 4-Methoxyindole-3-aldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50238250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90734-97-7 | |
| Record name | 4-Methoxyindole-3-aldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090734977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxyindole-3-aldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50238250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


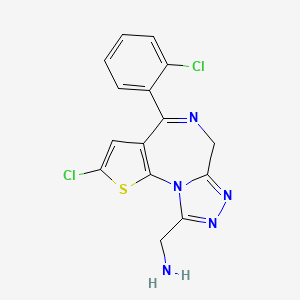
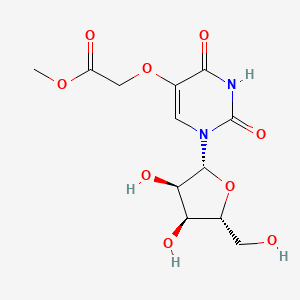
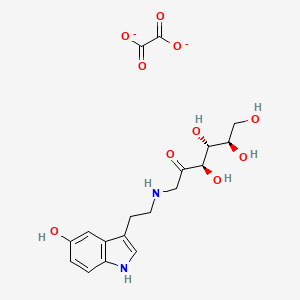
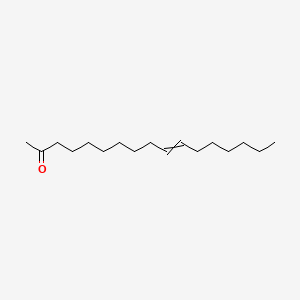
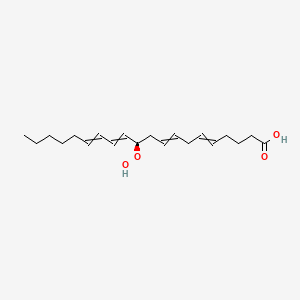

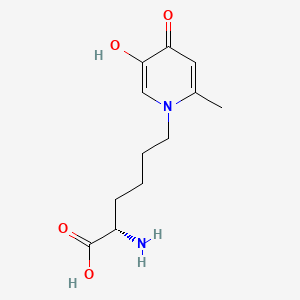
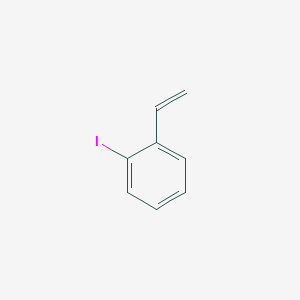
![9-Hydroxy-4,4,9,11b-tetramethyldodecahydro-8,11a-methanocyclohepta[a]naphthalen-2(1H)-one](/img/structure/B1217494.png)
